molecular formula C14H15NO2 B11876625 2-Isopropyl-4-methylquinoline-3-carboxylic acid

2-Isopropyl-4-methylquinoline-3-carboxylic acid

Cat. No.: B11876625
M. Wt: 229.27 g/mol
InChI Key: ZKKSDYMPVSVJKP-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C14H15NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Another method involves the use of transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling. This reaction is widely applied for forming carbon-carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may yield quinoline-3-carboxylic acid alcohols.

Scientific Research Applications

2-Isopropyl-4-methylquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid: A closely related compound with similar structural features.

    2-Methylquinoline-3-carboxylic acid: Another derivative of quinoline with a methyl group at the 2-position.

    4-Methylquinoline-3-carboxylic acid: A derivative with a methyl group at the 4-position.

Uniqueness

2-Isopropyl-4-methylquinoline-3-carboxylic acid is unique due to the presence of both isopropyl and methyl groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications .

Biological Activity

2-Isopropyl-4-methylquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family, characterized by its unique substitution pattern, which may influence its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antibacterial and antioxidant activities.

Chemical Structure and Properties

The chemical formula for this compound is C12H13NC_{12}H_{13}N with a molecular weight of approximately 185.24 g/mol. The compound features:

  • Quinoline Backbone : A bicyclic structure that contributes to its biological activity.
  • Isopropyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Carboxylic Acid Functional Group : Imparts acidity and reactivity, allowing for various chemical interactions.
PropertyValue
Molecular FormulaC₁₂H₁₃N
Molecular Weight185.24 g/mol
IUPAC NameThis compound

Antibacterial Activity

Research indicates that compounds within the quinoline family exhibit significant antibacterial properties. For instance, this compound may interact with bacterial enzymes and metabolic pathways, leading to its potential use against multidrug-resistant bacteria.

A study highlighted the antibacterial activity of related quinoline derivatives against various pathogens, including:

CompoundTarget BacteriaMIC (μg/mL)
4-MethylquinolineStaphylococcus aureus12.5
8-HydroxyquinolineHaemophilus influenzae8
2-Isopropyl-4-methylquinolineEscherichia coliTBD

The minimum inhibitory concentration (MIC) values suggest that derivatives of quinoline can effectively inhibit bacterial growth, which warrants further investigation into the specific activity of this compound.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Quinoline derivatives have been studied for their ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity of similar compounds indicates that this compound may possess similar capabilities, contributing to its therapeutic potential.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with bacterial enzymes critical for survival.
  • Free Radical Scavenging : Neutralization of reactive oxygen species (ROS).
  • Cell Membrane Interaction : Enhanced permeability due to lipophilic characteristics.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives:

  • Antibacterial Studies : A project aimed at synthesizing and evaluating novel biquinoline derivatives reported promising antibacterial effects against resistant strains of bacteria, emphasizing the need for new chemotherapeutic agents in light of rising resistance rates .
  • Antioxidant Research : Investigations into the structure-activity relationship of quinolines revealed that specific substitutions enhance antioxidant activity, suggesting that modifications in the structure of this compound could lead to improved efficacy .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-methyl-2-propan-2-ylquinoline-3-carboxylic acid

InChI

InChI=1S/C14H15NO2/c1-8(2)13-12(14(16)17)9(3)10-6-4-5-7-11(10)15-13/h4-8H,1-3H3,(H,16,17)

InChI Key

ZKKSDYMPVSVJKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C(C)C)C(=O)O

Origin of Product

United States

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